N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H15ClFN3. This compound is part of the pyrazole family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of a benzyl halide with a pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Uniqueness
N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3/c1-11-13(10-16-17(11)8-7-14)15-9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3 |
InChI Key |
OQYGIQWNCFHSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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